3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone

Description

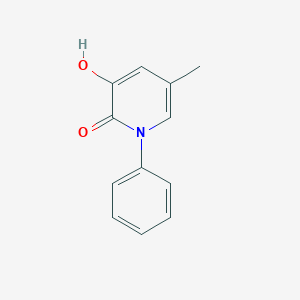

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-methyl-1-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWKULMIIVZAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475290 | |

| Record name | 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-53-3 | |

| Record name | 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 5 Methyl N Phenyl 2 1h Pyridone and Its Derivatives

Established Synthetic Pathways for Pyridones

The construction of the 2-pyridone ring can be achieved through various established synthetic pathways, which are broadly categorized into the formation of the ring from acyclic precursors or the transformation of other heterocyclic systems. eurekaselect.comacs.org Classical methods often involve condensation reactions, while modern approaches frequently utilize transition-metal catalysis to achieve higher efficiency and selectivity. chemrxiv.orgiipseries.org

Reactions Involving Pyridones and Phenyl Derivatives

The introduction of a phenyl group onto the nitrogen atom of the pyridone ring is a key step in the synthesis of N-phenyl pyridones. This can be accomplished through several methods, including copper-catalyzed N-arylation reactions. For instance, CuI-catalyzed coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides provides a mild and highly chemoselective route to N-aryl pyridine-2-ones. organic-chemistry.org Another approach involves the use of diaryliodonium salts in a copper-catalyzed N-arylation that proceeds at room temperature. organic-chemistry.org

Transition metals like rhodium have also been employed in the N-arylation of 2-pyridones. acs.org An efficient rhodium-catalyzed dearomative rearrangement of 2-oxypyridines with quinone diazides has been developed for the direct synthesis of N-arylated pyridones. acs.org This reaction proceeds through a novel 1,6-O-to-O acyl rearrangement under mild conditions. acs.org

The table below summarizes some established methods for the N-arylation of pyridones.

| Catalyst/Reagent | Reactants | Product | Key Features |

| CuI | Tetrabutylammonium pyridin-2-olate, Aryl iodide | N-Aryl pyridine-2-one | Mild, high-yielding, chemoselective (N- vs. O-arylation) organic-chemistry.org |

| Cu catalyst | 2-Pyridone, Diaryliodonium salt | N-Arylpyridine-2-one | Proceeds at room temperature, very good yields organic-chemistry.org |

| Rhodium catalyst | 2-Oxypyridine, Quinone diazide | N-Arylated pyridone | Dearomative rearrangement, mild conditions acs.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyridones from simple starting materials in a single step. nih.govrsc.org These reactions are highly convergent and atom-economical, making them an attractive strategy in medicinal and organic chemistry. nih.govrsc.org

Several MCR strategies have been developed for the synthesis of the 2-pyridone core. The Guareschi−Thorpe and Bohlmann−Rahtz approaches, for example, lead directly to the aromatic pyridine (B92270) ring through substitution and elimination of small molecules. acsgcipr.org A one-pot, four-component condensation reaction involving a benzaldehyde (B42025) derivative, an alkyl cyanoacetate, a ketone, and ammonium (B1175870) acetate (B1210297) can produce highly substituted 3-cyano-2-pyridone derivatives. researchgate.net

Another notable MCR is the Ugi four-component reaction, which has been utilized to synthesize polyfunctionalized pyridones. researchgate.net This approach allows for combinatorial variation of substituents by changing three of the four starting components. researchgate.net

The following table outlines key features of some multicomponent reactions used for pyridone synthesis.

| Reaction Name/Type | Reactants | Product Type | Advantages |

| Guareschi−Thorpe / Bohlmann−Rahtz | Simple reactive synthons, amines | Aromatic pyridines | Direct formation of the aromatic ring acsgcipr.org |

| Four-component condensation | Benzaldehyde derivative, alkyl cyanoacetate, ketone, ammonium acetate | 3-Cyano-2-pyridone derivatives | One-pot synthesis researchgate.net |

| Ugi four-component reaction | 3-Formylchromones, amines, isocyanides, acids | Polyfunctionalized pyridones | Combinatorial distribution of substituents researchgate.net |

Non-conventional Synthetic Procedures

Beyond traditional methods, non-conventional synthetic procedures are being explored to access pyridone derivatives. These can include solventless reactions and the use of microwave irradiation to accelerate reaction times and improve yields. rsc.orgacsgcipr.org For instance, the solventless synthesis of certain chromene-containing 2(1H)-pyridones has been achieved through a four-component reaction at elevated temperatures. rsc.org

Another non-conventional approach involves the hetero-Diels-Alder reaction, which can form a pyridine ring through a [4 + 2] cycloaddition. nih.gov While often enzyme-catalyzed in nature, the principles of this reaction can be applied in synthetic organic chemistry. nih.gov

Targeted Derivatization Strategies

The functionalization of the 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone core is essential for exploring its structure-activity relationships. Derivatization can be targeted at the nitrogen atom or at various positions on the pyridone ring.

N-Alkylation and N-Arylation Approaches

N-alkylation of pyridones is a common derivatization strategy. However, it often faces the challenge of competing O-alkylation. researchgate.netnih.gov The selectivity between N- and O-alkylation can be influenced by factors such as the metal cation of the pyridone salt, the alkylating agent, and the solvent. researchgate.net For instance, using a non-polar solvent like benzene (B151609) can favor N-alkylation, while a polar solvent like dimethylformamide (DMF) can promote O-alkylation. researchgate.net

A regioselective method for the N-alkylation of 2-pyridones involves starting with 2-alkoxypyridines. acs.org In this tandem approach, the nitrogen atom of the alkoxypyridine attacks an alkyl halide, forming a pyridinium (B92312) salt. The counterion then displaces the alkyl group from the oxygen, yielding the N-alkyl-2-pyridone with high regioselectivity. acs.org This method has been successfully applied in solid-phase synthesis. acs.orgnih.gov

N-arylation, as discussed in section 2.1.1, provides a direct route to introduce phenyl and other aryl substituents at the nitrogen position. organic-chemistry.org

The table below highlights different approaches to N-alkylation and their characteristics.

| Method | Starting Material | Key Reagents/Conditions | Outcome |

| Direct Alkylation | 2-Pyridone | Base, Alkyl halide | Mixture of N- and O-alkylated products; selectivity depends on conditions researchgate.net |

| Tandem Alkylation | 2-Alkoxypyridine | Alkyl halide | Highly regioselective N-alkylation acs.org |

| Solid-Phase Synthesis | Resin-bound 2-alkoxypyridine | Alkyl halide | Regioselective N-alkylation with easy purification acs.orgnih.gov |

Modifications at the Pyridone Ring Positions

Modifications at the carbon atoms of the pyridone ring allow for the introduction of a wide range of functional groups, which can significantly impact the compound's properties. The presence of the hydroxyl group at the 3-position and the methyl group at the 5-position of the target compound already represent key substitutions.

Further modifications can be achieved through various organic reactions. For example, electrophilic substitution reactions can occur more readily on the pyridone ring compared to pyridine itself. chempedia.info The specific position of substitution will be directed by the existing substituents on the ring.

N-oxidation of the pyridine ring is a valuable strategy to modify its reactivity, often facilitating substitution at the 3-position. amphoteros.com Additionally, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new carbon-carbon bonds at specific positions of the pyridone or a precursor pyridine ring. iipseries.orgnih.gov

Synthesis of Deuterated Analogs for Mechanistic and Analytical Investigations

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), in molecules like this compound serves critical roles in scientific research. Deuterium-labeled compounds are indispensable tools for elucidating reaction mechanisms, developing deuterated drugs with potentially improved pharmacokinetic profiles, and for use as internal standards in quantitative mass spectrometry analysis. rsc.orgnih.gov

A specific deuterated analog, 3-hydroxy-5-methyl-1-(phenyl-d5)pyridin-2(1H)-one, is a known deuterated metabolite of Pirfenidone (B1678446). e-biochem.com This compound is primarily synthesized for use as a certified reference material in analytical settings. Its application is crucial for analytical method development, method validation, and for quality control during the production of Pirfenidone, ensuring accurate quantification and identification. synzeal.com

Table 1: Details of this compound-d5

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 3-hydroxy-5-methyl-1-(phenyl-d5)pyridin-2(1H)-one | synzeal.com |

| CAS Number | 1020719-53-2 | synzeal.comalentris.org |

| Molecular Formula | C₁₂H₆D₅NO₂ | synzeal.comalentris.org |

| Molecular Weight | 206.25 / 206.3 | e-biochem.comsynzeal.com |

| Application | Analytical reference standard, metabolite of Pirfenidone | e-biochem.comsynzeal.com |

The rationale for deuteration extends to drug development. For instance, Deupirfenidone (LYT-100), a selectively deuterated version of the closely related compound pirfenidone, was designed to retain the anti-fibrotic and anti-inflammatory activity of the parent drug but with a differentiated pharmacokinetic (PK) profile. pulmonaryfibrosis.orgpuretechhealth.com This modification can alter the drug's metabolism, potentially leading to improved tolerability and a more favorable safety profile. puretechhealth.comfiercebiotech.com

From a synthetic standpoint, methodologies have been developed for the regioselective deuteration of aromatic structures. One highly efficient method involves a manganese-catalyzed ortho-selective deuteration of aromatic amides using heavy water (D₂O) as the deuterium source. rsc.orgrsc.org A key innovation in this protocol is the use of 2-pyridone as a co-catalyst. Mechanistic studies suggest that the 2-pyridone ligand acts as an endogenous base, facilitating a concerted metalation-deprotonation (CMD) pathway. This process enables the reversible C-H bond activation and subsequent hydrogen-deuterium exchange at the ortho position of the aromatic ring with high efficiency and functional group tolerance. rsc.orgrsc.org

Green Chemistry Considerations in Pyridone Synthesis

The synthesis of pyridone frameworks has increasingly benefited from the principles of green chemistry, which prioritize the reduction of waste, avoidance of hazardous materials, and enhancement of energy efficiency.

Several innovative and eco-friendly strategies have been developed:

Catalyst- and Solvent-Free Reactions : A notable green method involves the thermal multicomponent domino reaction of 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and anilines. This approach produces highly functionalized 2-pyridone derivatives in good yields without the need for any catalyst or solvent, significantly reducing chemical waste and environmental impact. rsc.org

Alternative Energy Sources : Infrared irradiation has been successfully employed as an energy source to promote the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives from 4H-pyrans. scielo.org.mxresearchgate.net This method proceeds under mild reaction conditions, offering a green alternative to conventional heating methods that often require harsh conditions. scielo.org.mx

Solid-State Synthesis : A simple and green solid-state synthesis of various substituted 2-pyridones has been reported. The reaction uses commercially available amines and activated alkynes on a silica (B1680970) gel support (15% Cs₂CO₃/SiO₂). rsc.org This solvent-free methodology boasts high atom economy, as all reactant atoms are incorporated into the products, with ethanol (B145695) being the only by-product. The process is straightforward and requires minimal energy input. rsc.org

Multicomponent Reactions (MCRs) : MCRs are inherently efficient and align with green chemistry principles by combining three or more reactants in a single step to form a complex product. The synthesis of pyrano[3,2-c]pyridones via a three-component reaction in ethanol, a green solvent, highlights this approach. Such methods are distinguished by short reaction times, high yields, and a broad substrate scope. nih.gov

Table 2: Comparison of Green Synthesis Methodologies for 2-Pyridone Derivatives

| Synthetic Strategy | Key Conditions | Green Chemistry Advantages | Source(s) |

|---|---|---|---|

| Thermal Domino Reaction | Thermal, catalyst-free, solvent-free | Eliminates catalyst and solvent waste; high atom economy. | rsc.org |

| Infrared Irradiation | Infrared (IR) heating, mild conditions | Reduces energy consumption; avoids harsh reaction conditions. | scielo.org.mxresearchgate.net |

| Solid-State Synthesis | Solid phase (Silica gel), solvent-free | No solvent required; high atom economy; minimal waste. | rsc.org |

| Multicomponent Reaction | One-pot, often in green solvents (e.g., ethanol) | High efficiency; reduced number of steps; use of safer solvents. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 5 Methyl N Phenyl 2 1h Pyridone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the complete carbon-hydrogen framework can be established.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone, the spectrum is expected to show distinct signals for the methyl group, the protons on the pyridone ring, the protons on the N-phenyl ring, and a characteristic signal for the hydroxyl group.

By comparing its expected spectrum to that of its parent compound, Pirfenidone (B1678446), we can predict the chemical shifts. The introduction of an electron-donating hydroxyl group at the C3 position of the pyridone ring would significantly influence the electronic environment of the nearby protons, particularly the proton at C4. This would likely cause a noticeable upfield shift for the H4 proton compared to its position in Pirfenidone. The phenolic proton (3-OH) would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound vs. Reported Data for Analogs

| Proton Assignment | Predicted (Target Compound) | Pirfenidone (Analog) | 1-(4-bromophenyl)-5-methylpyridin-2(1H)-one (Analog) |

| Methyl (CH₃) | ~2.1-2.4 (s) | Yes | Yes |

| Pyridone H4 | ~6.9-7.2 (s) | Yes | Yes |

| Pyridone H6 | ~7.3-7.5 (s) | Yes | Yes |

| Phenyl H2', H6' | ~7.3-7.5 (m) | Yes | Yes |

| Phenyl H3', H5' | ~7.4-7.6 (m) | Yes | Yes |

| Phenyl H4' | ~7.4-7.6 (m) | Yes | Yes |

| Hydroxyl (OH) | Variable (br s) | No | No |

| Data for analogs are derived from general knowledge of similar structures and are for comparative purposes. |

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would display 12 distinct signals, corresponding to each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The most significant differences compared to the spectrum of Pirfenidone would be observed for the carbons of the pyridone ring. The C3 carbon, being directly attached to the hydroxyl group, would experience a strong downfield shift (to a higher ppm value). Conversely, the adjacent carbons (C2, C4) would be shielded and shift slightly upfield. The carbonyl carbon (C2) signal is expected to appear significantly downfield, typically in the range of 160-165 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound vs. Reported Data for an Analog

| Carbon Assignment | Predicted (Target Compound) | 2-Cyclohexyl-N-(6-oxo-1-phenyl-1,6-dihydropyridin-3-yl)acetamide (Analog) |

| Methyl (CH₃) | ~17-20 | No |

| Pyridone C2 (C=O) | ~160-162 | 159.31 |

| Pyridone C3 | ~145-150 | 128.01 |

| Pyridone C4 | ~115-120 | 120.66 |

| Pyridone C5 | ~130-135 | 136.13 |

| Pyridone C6 | ~138-142 | 141.16 |

| Phenyl C1' (ipso) | ~139-141 | 126.61 |

| Phenyl C2', C6' | ~126-128 | 129.12 |

| Phenyl C3', C5' | ~129-131 | 129.12 |

| Phenyl C4' | ~128-130 | 128.14 |

| Analog data sourced from a study on pirfenidone derivatives. nih.gov Note that the analog structure differs significantly but provides context for pyridone ring shifts. |

Mass Spectrometry for Molecular Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. The compound has a molecular formula of C₁₂H₁₁NO₂ and a monoisotopic mass of 201.079 Da. lgcstandards.comlgcstandards.compharmaffiliates.com In positive ion mode, ESI-MS would detect the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 202.086. The detection of this ion confirms the molecular formula and weight of the compound.

Table 3: Molecular Ion Data for this compound

| Identifier | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Monoisotopic Mass | 201.079 u |

| Expected [M+H]⁺ Ion | m/z 202.086 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure.

The fragmentation of the parent analog, Pirfenidone ([M+H]⁺ at m/z 186.09), is well-documented and primarily involves the loss of the phenyl group or cleavage of the pyridone ring. researchgate.netmassbank.eumassbank.eu A major fragment is observed at m/z 77, corresponding to the phenyl cation.

For this compound, the fragmentation pathway would be expected to show similarities but also key differences due to the hydroxyl group. Common fragmentation pathways would likely include:

Loss of H₂O: A neutral loss of 18 Da from the molecular ion.

Loss of CO: A neutral loss of 28 Da, characteristic of pyridone rings.

Formation of Phenyl Cation: Cleavage of the N-phenyl bond to produce the stable phenyl cation at m/z 77.

Table 4: Predicted MS/MS Fragmentation for this compound vs. Pirfenidone

| Precursor Ion [M+H]⁺ | Fragment m/z (Proposed) | Proposed Structure/Loss | Pirfenidone Fragment m/z (Observed) |

| 202.086 | 184.076 | [M+H - H₂O]⁺ | N/A |

| 202.086 | 174.081 | [M+H - CO]⁺ | 158.08 |

| 202.086 | 125.050 | [M - C₆H₅]⁺ | 109.05 |

| 202.086 | 77.039 | Phenyl cation [C₆H₅]⁺ | 77.1 |

| Observed Pirfenidone fragmentation data sourced from LC-MS/MS studies. researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretch of the pyridone ring would appear as a strong absorption around 1640-1680 cm⁻¹. Other notable absorptions would include those for aromatic C-H and C=C bonds. The IR spectrum for the related analog 2(1H)-Pyridinone, 3-hydroxy- shows characteristic bands for these groups. nist.gov

Table 5: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Analog |

| Hydroxyl (O-H) | Stretch, hydrogen-bonded | 3200-3500 (broad) | 2(1H)-Pyridinone, 3-hydroxy- nist.gov |

| Carbonyl (C=O) | Stretch | 1640-1680 (strong) | 2(1H)-Pyridinone, 3-hydroxy- nist.gov |

| Aromatic C=C | Stretch | 1450-1600 | 2-Phenylpyridine nist.gov |

| Aromatic C-H | Stretch | 3000-3100 | 2-Phenylpyridine nist.gov |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyridone systems typically exhibit strong absorptions in the UV region due to π → π* transitions associated with the conjugated system and weaker n → π* transitions from the carbonyl group. For 2(1H)-Pyridinone, absorption maxima are observed around 225 nm and 300 nm in ethanol (B145695). nist.gov The presence of both a phenyl group and a hydroxyl group (an auxochrome) on the pyridone ring of the target compound is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted pyridone.

Table 6: Expected UV-Vis Absorption Maxima (λ_max)

| Electronic Transition | Expected Wavelength (nm) | Reference Analog |

| π → π | ~230-250 and ~310-330 | 2(1H)-Pyridinone nist.gov |

| n → π | ~340-360 | 2(1H)-Pyridinone nist.gov |

X-ray Crystallography for Solid-State Structural Determination

The crystal structures of N-substituted 2-pyridones reveal common patterns of molecular arrangement and interaction. The pyridone ring itself is typically planar or near-planar. The substituent on the nitrogen atom, such as the phenyl group in the target molecule, will adopt a specific orientation relative to the pyridone ring to minimize steric hindrance. This orientation is defined by the dihedral angle between the plane of the pyridone ring and the plane of the phenyl ring.

A predominant feature in the crystal packing of 2-pyridone derivatives is the formation of intermolecular hydrogen bonds. In compounds where the nitrogen atom is unsubstituted, molecules often arrange into centrosymmetric dimers through N-H···O hydrogen bonds. msu.ru For N-substituted pyridones, other hydrogen bonding motifs can arise if suitable donor or acceptor groups are present on the substituents. In the case of this compound, the 3-hydroxy group provides a hydrogen bond donor (O-H) and acceptor (the oxygen atom itself), which would likely lead to the formation of strong intermolecular hydrogen bonds, influencing the crystal packing significantly. These interactions, along with π-π stacking between the aromatic rings, are the primary forces governing the supramolecular assembly in the solid state. redalyc.org Studies on similar compounds, like 2-acylamino-6-pyridones, show that these molecules form robust double hydrogen-bonded dimers. nih.govacs.org

Table 1: Representative Crystallographic Data for 2-Pyridone Analogs

| Compound | Space Group | Key Intermolecular Interaction | Interaction Distance (Å) | Reference |

|---|---|---|---|---|

| 3-Cyano-4,6-dimethyl-2-pyridone | P2₁/c | N-H···O Hydrogen Bond | 2.8 (approx.) | msu.ru |

| 2-Pyridone | P2₁/c | N-H···O Hydrogen Bond (Dimer) | 2.77 | wikipedia.org |

| 2-Acylamino-6-pyridone | - | N-H···O Hydrogen Bond (Dimer) | - | nih.gov |

Hydroxypyridines can exist in tautomeric forms: the hydroxy-pyridine form (enol) and the pyridone form (keto). For 2-hydroxypyridines and 4-hydroxypyridines, the equilibrium overwhelmingly favors the pyridone tautomer in the solid state. nih.govchemtube3d.com This preference is confirmed by X-ray diffraction studies, which consistently show a carbon-oxygen double bond (C=O) characteristic of the pyridone form, rather than a carbon-oxygen single bond and a hydroxyl group (C-O-H). wikipedia.org The stability of the pyridone form is attributed to its amide-like character and the ability to form strong hydrogen-bonded dimers. youtube.com

In contrast, 3-hydroxypyridine (B118123) exists predominantly as the hydroxy (enol) tautomer in the solid state, often in a zwitterionic form where the pyridine (B92270) nitrogen is protonated and the hydroxyl oxygen is deprotonated, especially in polar environments. nih.govacs.org For the title compound, this compound, the presence of the N-phenyl group and the oxygen at the 2-position locks the ring into the 2-pyridone form. Therefore, the tautomerism of interest would be the keto-enol equilibrium of the 3-hydroxy group. Based on the behavior of 3-hydroxypyridine, it is expected that this compound would exist in the solid state with a defined tautomeric form, likely stabilized by the crystal packing environment and intermolecular hydrogen bonds.

Other Spectroscopic and Analytical Techniques for Specific Structural Features (e.g., EPR for metal complexes)

Beyond X-ray crystallography, other spectroscopic methods are essential for probing specific structural aspects, particularly for derivatives like metal complexes. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes containing paramagnetic metal ions, such as Copper(II). researchgate.net

Furthermore, the hyperfine coupling constants (A-values) observed in the spectrum give insight into the covalency of the metal-ligand bonds and the distribution of the unpaired electron's spin density. rsc.org By analyzing these parameters, researchers can elucidate the electronic structure of the complex, which is fundamental to its reactivity and magnetic properties. rsc.orgresearchgate.net

Table 2: Typical EPR Parameters for Cu(II) Complexes with Pyridine-based Ligands

| Complex Geometry | g-value Relationship | Typical g∥ | Typical g⊥ | Reference |

|---|---|---|---|---|

| Elongated Octahedral / Square Planar | g∥ > g⊥ | 2.2 - 2.4 | 2.04 - 2.1 | researchgate.netmdpi.com |

| Trigonal Bipyramidal | g⊥ > g∥ | ~2.0 | ~2.2 | researchgate.netrsc.org |

Investigation of Biological Activities and Pharmacological Profiles

In Vitro Biological Activity Assessments

The in vitro biological activities of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone have been explored in several key areas, primarily focusing on its potential contribution to the therapeutic effects of its parent compound, Pirfenidone (B1678446).

Anti-fibrotic Activity in Cell Lines

The most significant reported biological activity of this compound is its anti-fibrotic effect. Research has demonstrated that this metabolite, along with another metabolite, 5-carboxypirfenidone, contributes to the anti-fibrotic action of Pirfenidone.

Table 1: Effect of this compound (as 5-hydroxypirfenidone) on Collagen Synthesis

| Compound | Concentration (µM) | Cell Line | Assay | Finding |

|---|---|---|---|---|

| 5-hydroxypirfenidone | 300 | WI-38 | TGF-β1-induced hydroxyproline (B1673980) measurement | Significant decrease in hydroxyproline content |

Antimicrobial and Antifungal Evaluations

No research findings on the antimicrobial or antifungal properties of this compound have been reported in the available scientific literature.

Anti-inflammatory and Analgesic Effects

The parent compound, Pirfenidone, was initially investigated for its analgesic, antipyretic, and anti-inflammatory properties. tandfonline.com It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) from a human monocyte cell line with an IC50 value of 48 μg/mL. tga.gov.au However, the direct anti-inflammatory contribution of its metabolite, this compound, appears to be limited.

According to the Australian Public Assessment Report for pirfenidone, the metabolites were not found to have clinically relevant anti-inflammatory activity, which was attributed to either very low clinical exposure (for 5-hydroxy-pirfenidone) or very weak inhibitory activity (for 5-carboxy-pirfenidone). tga.gov.au Despite this, some commercial suppliers note that the compound reduces the production of TNF-α and Interleukin-1β (IL-1β). americanchemicalsuppliers.com

Regarding analgesic effects, Pirfenidone itself has shown activity in the acetic acid-induced writhing test in mice. tga.gov.au However, there is no specific data available that evaluates the analgesic properties of the this compound metabolite.

Antiviral Activity (e.g., against HBV, HIV)

There is no scientific evidence available to support any antiviral activity of this compound against the hepatitis B virus (HBV), human immunodeficiency virus (HIV), or any other viruses.

Modulatory Effects on Enzyme Activities (e.g., HDACs, Protein Tyrosine Kinases, COX-2, AMPAR)

The modulatory effects of this compound on specific enzyme activities are not well-documented. The parent drug, Pirfenidone, was found to not inhibit cyclooxygenase (COX) activity in vitro. tga.gov.au While the structure of Pirfenidone resembles some prolyl hydroxylase inhibitors, it does not demonstrate this activity in vitro; the effect of its metabolites on this enzyme has yet to be determined. tandfonline.com There is no available data on the inhibitory or modulatory effects of this compound on histone deacetylases (HDACs), protein tyrosine kinases, or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR).

Antimalarial Activity

The antimalarial potential of various pyridone derivatives has been a subject of scientific investigation. While the broader class of 3-hydroxy-pyridin-4-ones has been noted for its antimalarial properties, specific studies on the antimalarial activity of this compound are not extensively documented in the available literature. Research has, however, explored the structure-activity relationships of related 4-pyridone compounds, identifying structural features that contribute to their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. axios-research.comnih.gov These studies have highlighted the importance of substitutions on the pyridone ring in enhancing antimalarial potency. axios-research.comnih.gov

For instance, a series of diaryl ether substituted 4-pyridones demonstrated significant in vitro activity against P. falciparum and in vivo efficacy against Plasmodium yoelii in murine models. nih.gov These findings suggest that the pyridone scaffold is a promising starting point for the development of new antimalarial agents. However, direct evidence of the efficacy of this compound against malarial parasites remains to be established through dedicated research.

In Vivo Efficacy and Safety Studies

As a metabolite of the anti-fibrotic drug Pirfenidone, the in vivo profile of this compound is of significant interest. axios-research.comaxios-research.comnih.gov While direct in vivo studies on this specific metabolite are limited, the extensive research on its parent compound provides a contextual framework.

Direct animal model studies to ascertain the therapeutic efficacy of this compound are not widely reported. The in vivo efficacy of its parent compound, Pirfenidone, has been primarily evaluated in models of fibrosis. nih.gov For example, Pirfenidone has been shown to have a protective effect in animal models of cardiac hypertrophy and fibrosis. nih.gov In a phase II clinical trial involving patients with myelofibrosis with myeloid metaplasia, Pirfenidone did not demonstrate significant clinical or biological activity. nih.gov

There is a lack of specific in vivo studies assessing the anti-inflammatory and analgesic effects of this compound. However, the anti-inflammatory properties of its parent compound, Pirfenidone, have been investigated. Pirfenidone has been reported to exert anti-inflammatory effects. nih.gov Furthermore, a study on a different class of compounds, 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides, demonstrated good anti-inflammatory activity in a rat paw edema model induced by carrageenan, with low toxicity. nih.gov While these findings are not directly applicable to this compound, they highlight the potential for compounds with similar structural motifs to possess anti-inflammatory properties.

The anti-fibrotic potential of this compound is intrinsically linked to its status as a metabolite of Pirfenidone, a known anti-fibrotic agent. axios-research.comaxios-research.comnih.gov Pirfenidone has demonstrated efficacy in various animal models of fibrosis, including in the heart, kidneys, and lungs. nih.gov It is believed to inhibit fibroblast proliferation and collagen synthesis. mdpi.com A study on carbohydrate-modified 1-(substituted aryl)-5-trifluoromethyl-2(1H) pyridones, which are analogues of Pirfenidone, showed that some of these compounds exhibited comparable or better inhibitory activity against NIH 3T3 fibroblasts than a related compound, fluorofenidone. mdpi.com This suggests that the pyridone structure is a key contributor to the anti-fibrotic effects. The direct in vivo anti-fibrotic efficacy of the 3-hydroxy metabolite, however, requires specific investigation.

Mechanisms of Action Elucidation

Understanding the molecular mechanisms by which this compound exerts its potential pharmacological effects is crucial for its development as a therapeutic agent.

Specific molecular targets for this compound have not been definitively identified and validated in the available scientific literature. The mechanistic studies have largely focused on its parent compound, Pirfenidone. Pirfenidone is thought to exert its anti-fibrotic effects by interfering with the production of transforming growth factor-β (TGF-β) and tumor necrosis factor-α (TNF-α). nih.gov

Research into the broader class of 3-hydroxypyridin-2(1H)-ones has suggested potential mechanisms of action. For instance, phenyl-substituted 3-hydroxypyridin-2(1H)-ones have been investigated as potential endonuclease inhibitors. frontiersin.org Another study on a flavoprotein, 6-Hydroxy-3-succinoyl-pyridine 3-monooxygenase, which catalyzes pyridine-ring β-hydroxylation, provides insights into the enzymatic transformation of pyridine (B92270) derivatives. nih.gov This could be relevant to the metabolism and mechanism of action of hydroxylated pyridones. However, direct validation of these or other molecular targets for this compound is still required.

Data Tables

Table 1: In Vivo Anti-inflammatory Activity of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides (Analogue Compounds)

| Compound | Anti-inflammatory Activity (Carrageenan-induced rat paw edema) |

| Analogue 1 | Good |

| Analogue 2 | Moderate |

| Analogue 3 | Good |

| Flufenamic acid (Reference) | Good |

| Data from a study on related pyrazole (B372694) carboxamide compounds, not directly on this compound. nih.gov |

Table 2: Investigated Activities of the Parent Compound, Pirfenidone

| Biological Activity | Finding | Reference |

| Anti-fibrotic | Effective in various animal models of fibrosis. | nih.gov |

| Anti-inflammatory | Exerts anti-inflammatory effects. | nih.gov |

| Myelofibrosis | No significant clinical or biological activity in a phase II trial. | nih.gov |

| Mechanism of Action | Interferes with TGF-β and TNF-α production. | nih.gov |

Ligand-Receptor Interaction Analysis

The interaction of a ligand with its biological receptor is fundamental to its pharmacological effect. For this compound, understanding its binding modalities provides insight into its potential therapeutic actions. While direct molecular docking studies on this specific metabolite are not extensively published, significant insights can be drawn from its parent compound, Pirfenidone.

Computational studies using molecular docking and molecular dynamics simulations have been employed to predict the binding preferences of Pirfenidone. biorxiv.org These models suggest that Pirfenidone exhibits a notable binding preference for the active conformation of p38 mitogen-activated protein kinase-14 (MAPK14). biorxiv.org This interaction suggests that Pirfenidone could function as a type I inhibitor-like molecule. biorxiv.org The binding is characterized by interactions with hinge region residues of the kinase. biorxiv.org

Given that this compound is a primary metabolite, its core structure is identical to Pirfenidone, with the addition of a hydroxyl group on the pyridone ring. This modification could potentially alter the binding affinity and selectivity for various receptors. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the receptor's binding site, which could enhance or modify its activity compared to Pirfenidone. Further potential kinase targets identified for Pirfenidone through these computational models include AKT1, MAP3K4, MAP2K3, MAP2K6, and others, suggesting that its therapeutic effects may arise from interactions with multiple proteins in signaling, inflammation, and proliferation pathways. biorxiv.org

| Compound | Potential Protein Target | Predicted Interaction Type | Key Finding |

|---|---|---|---|

| Pirfenidone (Parent Compound) | p38 MAPK14 | Type I inhibitor-like | Binds preferentially to the active conformation of the kinase. biorxiv.org |

| Pirfenidone (Parent Compound) | AKT1, MAP3K4, MAP2K2, ERK1/2 | Kinase Inhibition | Identified as additional potential targets involved in regulating signaling and proliferation. biorxiv.org |

| This compound | Kinases (Inferred) | (Inferred) Kinase Inhibition | The additional hydroxyl group may alter binding affinity and specificity compared to Pirfenidone. |

Enzymatic Inhibition Kinetics and Molecular Pathways

Recent studies have elucidated that a key anti-fibrotic mechanism of Pirfenidone, achievable at clinically relevant concentrations, is the inhibition of myocardin-related transcription factor (MRTF) activation. nih.gov MRTF signaling is activated in the myofibroblasts that accumulate in fibrotic lungs. nih.gov Pirfenidone appears to exert this inhibitory effect by indirectly promoting the interaction between MRTF and actin. nih.gov

Importantly, research has demonstrated that the metabolites of Pirfenidone contribute to its therapeutic action. A study evaluating the antifibrotic effects of two major metabolites, 5-hydroxypirfenidone (an intermediate which is structurally similar to the title compound) and 5-carboxypirfenidone, found that they possess significant biological activity. nih.gov Both metabolites were shown to decrease TGF-β1-induced collagen synthesis in lung fibroblasts, as measured by hydroxyproline content. nih.gov This finding suggests that the pharmacological activity of Pirfenidone therapy is not solely due to the parent drug but also involves the contribution of its metabolites. nih.gov

| Compound/Metabolite | Affected Pathway/Enzyme | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Pirfenidone (Parent Compound) | MRTF Signaling | Inhibition of MRTF activation. nih.gov | Reduces myofibroblast activation. nih.gov |

| Pirfenidone (Parent Compound) | TGF-β Pathway | Inhibition of TGF-β-stimulated collagen production. mdpi.com | Reduces fibroblast proliferation. mdpi.com |

| Pirfenidone Metabolites (PFD-OH, PFD-COOH) | TGF-β1 Pathway | Inhibition of collagen synthesis. nih.gov | Significant decrease in hydroxyproline content in fibroblasts. nih.gov |

Role of Stereochemistry in Biological Activity

The compound this compound, like its parent Pirfenidone, is an N-aryl pyridone. nih.govacs.org This class of molecules can exhibit a form of stereoisomerism known as atropisomerism. wikipedia.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers, or rotamers. wikipedia.orgillinois.edu In the case of N-aryl pyridones, this restricted rotation occurs around the C-N bond connecting the phenyl and pyridone rings. nih.govrsc.org

The parent compound, Pirfenidone, is an axially chiral molecule, and its crystal structure shows that the phenyl and pyridone rings are inclined to each other by a dihedral angle of approximately 50.3°. nih.govresearchgate.net This non-planar conformation is a prerequisite for atropisomerism. The stability of these atropisomers, and whether they can be isolated, depends on the height of the rotational energy barrier. This barrier is influenced by the steric bulk of substituents on the rings. wikipedia.org

The existence of stable atropisomers can have significant pharmacological implications, as different conformers can exhibit distinct binding affinities for receptors and, consequently, different biological activities. wikipedia.org For instance, leveraging atropisomerism has been a strategy to develop selective kinase inhibitors. nih.gov By analyzing the conformations of numerous similar ligands in the Protein Data Bank (PDB), it has been shown that selectivity for certain kinases can be driven by pre-organizing the molecule's axis into optimal conformations for binding. acs.org While the specific atropisomers of this compound have not been isolated or characterized, the potential for their existence suggests that its biological activity could be conformation-dependent.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Atropisomerism | Stereoisomerism due to hindered rotation around a single bond, creating axially chiral molecules. wikipedia.orgillinois.edu | The C-N bond between the phenyl and pyridone rings is a potential axis of chirality. nih.gov |

| Rotational Barrier | The energy required to overcome the steric hindrance for interconversion of conformers. wikipedia.org | The substituents on both rings influence the height of this barrier and the stability of the atropisomers. |

| Pharmacological Significance | Different atropisomers can have different biological activities and receptor binding affinities. wikipedia.org | The biological profile of the compound could be a composite of the activities of its different, stable conformers. |

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

Oxidative stress is a key pathological feature in many fibrotic diseases. nih.gov The therapeutic effects of Pirfenidone have been linked to its antioxidant capabilities. nih.govnih.gov Studies in experimental liver cirrhosis have demonstrated that Pirfenidone possesses potent antioxidant properties, significantly reducing levels of oxidative stress markers like malondialdehyde and nitrites. nih.gov This antioxidant action is a key component of its anti-fibrotic effect, as it down-regulates the expression of genes for pro-oxidant enzymes like inducible nitric oxide synthase (iNOS) and fibrotic genes like TGF-β. nih.gov

Further research has shown that sera from patients with Idiopathic Pulmonary Fibrosis (IPF) can induce the generation of reactive oxygen species (ROS), which in turn drives collagen deposition and proliferation of human pulmonary artery smooth muscle cells. nih.govqu.edu.qa Sera from patients treated with Pirfenidone failed to induce this ROS generation and collagen synthesis, mechanistically linking the drug's in vivo effect to its antioxidant properties. nih.govqu.edu.qa The parent compound, Pirfenidone, has also been shown to inhibit cell proliferation facilitated by platelet-derived growth factor (PDGF), an effect that was also achieved by the antioxidant pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC). fda.gov

While direct studies on the ROS scavenging mechanism of this compound are limited, its structure suggests it would retain, and possibly enhance, the antioxidant activity of its parent compound. The introduction of a hydroxyl group to the pyridone ring can increase a molecule's ability to donate a hydrogen atom to quench free radicals. Structurally related compounds, such as Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are known to be potent free radical scavengers, and their beneficial effects are attributed to this high reactivity towards ROS. researchgate.netnih.gov

| Compound | Experimental Model | Antioxidant-Related Finding |

|---|---|---|

| Pirfenidone | Experimental Cirrhosis (Rats) | Reduced nitrites and malondialdehyde; down-regulated iNOS and TGF-β expression. nih.gov |

| Pirfenidone | Human Pulmonary Artery Smooth Muscle Cells | Sera from treated patients failed to induce ROS generation and collagen synthesis. nih.govqu.edu.qa |

| Edaravone (Related Compound) | In Vitro/In Vivo Models | Known to be a potent scavenger of reactive oxygen species. researchgate.net |

| This compound | (Inferred) | The hydroxyl group on the pyridone ring likely contributes to or enhances radical scavenging activity. |

Metal Chelation as a Mechanism for Biological Activity

The 3-hydroxy-2(1H)-pyridinone scaffold is a well-characterized and potent metal-chelating moiety, particularly for hard metal ions like iron(III). nih.govkcl.ac.uk This chelating ability is a significant mechanism of biological activity for this class of compounds. nih.govacs.org The bidentate nature of the 3-hydroxy and 2-oxo groups allows for the formation of stable complexes with metal ions. kcl.ac.uk

The affinity of hydroxypyridinones for iron(III) is exceptionally high. nih.gov For instance, some 3-hydroxypyridin-4-ones exhibit a binding constant (log β3) for iron(III) of around 36. nih.gov The chelating efficiency in a biological system is also influenced by the molecule's lipid solubility, which determines its ability to cross cell membranes and access intracellular metal stores. nih.gov Studies on various 3-hydroxypyridinones have shown they can effectively mobilize iron from both hepatocytes and reticuloendothelial cells. nih.gov

| Compound Class / Example | Chelated Ion | Key Property | Significance |

|---|---|---|---|

| 3-Hydroxy-2(1H)-pyridinones | Iron(III) | Bidentate chelation via 3-hydroxy and 2-oxo groups. nih.govkcl.ac.uk | Forms stable complexes, enabling iron mobilization. nih.gov |

| Dimethyl-3-hydroxypyridin-4-one (Deferiprone) | Iron(III) | High binding constant (log β3 ~36). nih.gov | Effective oral iron chelator. nih.gov |

| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one | Iron(III) | pFe³⁺ value of 22.0, higher than Deferiprone (20.6). researchgate.net | Demonstrates enhanced and more selective iron chelation. researchgate.net |

| This compound | Iron(III) (Inferred) | Contains the 3-hydroxy-2-oxo chelating motif. | Expected to possess iron-chelating properties contributing to its biological activity. |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Efficacy

The potency and efficacy of 3-hydroxy-5-methyl-N-phenyl-2-1H-pyridone derivatives can be significantly modulated by the introduction of different functional groups at various positions on the pyridone and phenyl rings.

The N-phenyl group plays a crucial role in the biological activity of this class of compounds. The nature and position of substituents on this phenyl ring can dramatically alter the compound's efficacy. For instance, in studies of related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affected their inhibitory activity. mdpi.com It has been observed that different substituents on the N-phenyl ring can lead to varied effects on anti-HIV-1 activity, with some substitutions reducing potency. nih.gov Specifically, for certain 2-pyridone derivatives, when the phenyl ring is substituted with fluorine, the ortho-position substitution was found to be more effective than meta- or para-substitutions, with the para-substitution leading to a loss of activity. nih.gov

In some cases, the presence of electron-donating groups like hydroxyl or methoxy (B1213986) on an aromatic ring attached to a 2(1H)-pyridone core is important for molecular interactions and can have a profound effect on antiproliferative activity. nih.gov Conversely, other studies on different scaffolds have shown that substituents such as carboxylic acids, amides, aldehydes, carbamates, and sulfones on a phenyl ring can lead to a significant loss of potency. acs.org The solubility of the compound, which can be affected by certain substituents like -CF3, -CH3, and -NO2, may also play a role in its biological activity by impacting its availability in the cell medium. nih.gov

Table 1: Effect of N-Phenyl Substituents on Biological Activity

| Substituent | Position | Effect on Activity | Reference |

| Fluorine | ortho | Superior to meta and para | nih.gov |

| Fluorine | para | Loss of activity | nih.gov |

| Electron-donating groups (e.g., -OH, -OCH3) | Varies | Can enhance antiproliferative activity | nih.gov |

| Electron-withdrawing groups (e.g., -COOH, -SO2R) | Varies | Can lead to significant loss of potency | acs.org |

The 3-hydroxyl group is a critical functional group for the biological activity of this pyridone series. In related PIM-1 kinase inhibitors, a 3-hydroxyphenyl moiety was found to be essential for binding to the enzyme's active site. nih.gov This highlights the importance of this hydroxyl group in forming key interactions, likely hydrogen bonds, with biological targets. The ability of 2(1H)-pyridones to act as both hydrogen bond donors and acceptors is a key feature in their drug design. nih.gov

Positional Isomerism and Tautomerism Effects on SAR

The arrangement of atoms within the molecule, including positional isomerism and tautomerism, significantly influences the structure-activity relationship. The tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms is a crucial characteristic, with the lactam form predominating in both solid and solution phases. nih.govwuxibiology.com This equilibrium can be sensitive to the solvent environment. wuxibiology.com

Studies on related systems, such as 2-hydroxypyridines with annelated rings, have shown that structural modifications can shift this equilibrium. For example, replacing a sulphide ring with a smaller ether ring increases the proportion of the pyridol (lactim) form. rsc.org The tautomerization process can also be influenced by electronic excitation. rsc.orgnih.gov The specific tautomeric form present can affect the molecule's shape, electrostatic properties, and hydrogen bonding capabilities, all of which are critical for biological activity. wuxibiology.com

Rational Design Principles for Optimized Biological Activity

The development of potent and selective this compound derivatives often relies on rational design principles. This approach involves using the understanding of SAR to make targeted modifications to the molecule's structure. For example, replacing an indole (B1671886) with a 2-pyridone was a rational change made to form cation-π interactions and hydrogen bonds with specific amino acid residues in a target protein. nih.gov

Rational design also encompasses the optimization of physicochemical properties like solubility and metabolic stability. nih.gov By understanding the interactions between the compound and its biological target through methods like molecular docking, researchers can design new derivatives with improved biological activity. mdpi.commdpi.com This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and is applicable to the optimization of this class of pyridone compounds. researchgate.net

Metabolism and Pharmacokinetics Research

In Vitro Metabolic Stability Studies

In vitro studies using human liver microsomes are fundamental to determining the metabolic fate of a compound. The formation of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone occurs via the metabolism of pirfenidone (B1678446), a process predominantly mediated by the cytochrome P450 enzyme system. drugbank.comnih.govwikipedia.org Approximately 70-80% of pirfenidone's metabolism is attributed to the CYP1A2 isoenzyme, with minor metabolic pathways involving CYP2C9, CYP2C19, CYP2D6, and CYP2E1. drugbank.comnih.gov

The metabolic pathway involves the hydroxylation of pirfenidone's methyl group to form this compound. nih.gov This compound is not the final metabolic product; it is an active intermediate that undergoes further oxidation. oup.comovid.com Its transient nature indicates that while it is a necessary step in the metabolic cascade, it is itself metabolically unstable and is efficiently converted to its subsequent metabolite.

Identification of Metabolites

Following oral administration of pirfenidone, this compound is one of the primary metabolites formed. dzl.deresearchgate.netnih.gov However, it serves as an intermediate, being swiftly oxidized further. The major and pharmacologically inactive metabolite ultimately detected in significant quantities in human plasma is 5-carboxy-pirfenidone. drugbank.comoup.com

The principal oxidative metabolic pathway involves the cytochrome P450 system.

Hydroxylation: The process begins with the oxidation of the 5-methyl group on the pirfenidone molecule to form the hydroxylated intermediate, this compound. drugbank.comoup.comovid.com This initial step is primarily catalyzed by CYP1A2, with minor contributions from CYP2C19 and CYP2D6. drugbank.comnih.gov

Oxidation: Subsequently, this compound is further oxidized to form the main metabolite, 5-carboxy-pirfenidone. nih.govoup.com This resulting carboxylic acid derivative is considered pharmacologically inactive. nih.gov

Beyond simple oxidation, this compound is also implicated in conjugation reactions. Studies have identified glutathione (GSH) and N-acetylcysteine (NAC) conjugates in various experimental systems, including in vitro microsomal incubations and in the bile and urine of rats administered pirfenidone. nih.govacs.org

The formation of these conjugates suggests the generation of a reactive quinone methide intermediate. One proposed mechanism for the creation of this reactive species involves the sulfation of this compound. nih.govacs.org This conjugation reaction forms a benzyl alcohol-sulfate derivative, which is an unstable intermediate that can react with endogenous molecules like glutathione. nih.govacs.org

In Vivo Pharmacokinetic Profiling

In vivo studies provide a comprehensive picture of a compound's behavior in a whole organism. The pharmacokinetics of this compound are typically described in the context of pirfenidone administration. The elimination half-life of pirfenidone in healthy human subjects is approximately three hours. drugbank.comfda.gov The half-life of its major metabolite, 5-carboxy-pirfenidone, is similar, which suggests that its elimination is limited by the rate of its formation from the parent compound. fda.gov

Following oral administration, pirfenidone is rapidly absorbed. researchgate.netatsjournals.org The subsequent distribution of its metabolites, including this compound, has been characterized in animal models.

A study in rats found that the concentrations of pirfenidone and its metabolites in lung tissue were lower than those observed in plasma. researchgate.netnih.gov In contrast, the liver and kidney tissues showed significantly higher concentrations of the parent drug and its metabolites. researchgate.netnih.gov

In a separate study in mice, this compound was found to have a heterogeneous distribution pattern in the lung and kidney. dzl.deresearchgate.net It was observed to be primarily localized along the main bronchi in the lungs and predominantly in the medulla region of the kidneys. researchgate.net Pirfenidone itself is approximately 58% bound to human plasma proteins, with a primary affinity for albumin. drugbank.com

| Compound | Lung/Plasma Ratio | Liver/Plasma Ratio | Kidney/Plasma Ratio |

|---|---|---|---|

| Pirfenidone | 0.52 | 2.3 | 1.5 |

| This compound | 0.40 | N/A | N/A |

| 5-carboxy-pirfenidone | 0.61 | 6.5 | 20 |

The elimination of pirfenidone and its metabolites occurs primarily through renal excretion. avma.org Approximately 80% of an orally administered dose of pirfenidone is excreted in the urine within 24 hours. drugbank.comwikipedia.orgfda.gov The vast majority of the excreted substance is the inactive 5-carboxy metabolite, accounting for nearly 99.6% of the recovered dose. drugbank.com

A very small fraction of the dose is eliminated as other metabolites, including this compound, which constitutes less than 0.1% of the excreted dose. drugbank.comfda.gov Additionally, as noted in metabolic studies, conjugates such as those with glutathione and N-acetylcysteine have been detected in the urine and bile of rats, indicating this as another, albeit minor, excretion pathway. nih.govacs.org

Bioavailability and Half-life Determination

The metabolism of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis, results in the formation of several metabolites, with 5-hydroxypirfenidone and 5-carboxypirfenidone being the most significant. While the compound "this compound" is not explicitly named in major pharmacokinetic studies, it is understood to be a less common nomenclature for the hydroxylated metabolite of Pirfenidone, more widely known as 5-hydroxypirfenidone. The bioavailability and half-life of Pirfenidone and its principal metabolites have been characterized in several studies.

Following oral administration, Pirfenidone is rapidly absorbed, reaching its maximum plasma concentration in approximately 0.5 to 2.2 hours. nih.govfda.govmedicine.com The presence of food can impact its absorption, decreasing the maximum concentration (Cmax) by about 49% and increasing the time to reach maximum concentration (Tmax) to around 3.5 hours. fda.gov The elimination half-life of the parent drug, Pirfenidone, is estimated to be approximately 3 hours in healthy individuals. fda.govmedicine.comdrugbank.com

The primary metabolite, 5-carboxy-pirfenidone, is formed rapidly, with a Tmax similar to the parent compound, ranging from 1.5 to 2.2 hours, and has a half-life of 2.1 to 2.6 hours. nih.gov Studies in healthy Chinese subjects indicated that with repeated dosing, the exposure to both Pirfenidone and 5-carboxy-pirfenidone increases slightly, though the half-life remains unchanged. nih.gov

The majority of an administered dose of Pirfenidone is metabolized and then excreted in the urine, primarily as 5-carboxy-pirfenidone. drugbank.comwikipedia.org Approximately 80% of the dose is recovered in the urine within 24 hours, with over 99% of this being the 5-carboxy metabolite. medicine.comdrugbank.com Less than 1% of the parent drug is excreted unchanged. drugbank.com

A study in rats evaluated the distribution of Pirfenidone and its metabolites, 5-hydroxypirfenidone and 5-carboxypirfenidone, in various tissues. The area under the drug concentration-time curve (AUC) ratios of lung to plasma for Pirfenidone, 5-hydroxypirfenidone, and 5-carboxypirfenidone were 0.52, 0.40, and 0.61, respectively, suggesting lower distribution to the lung tissue compared to plasma. nih.gov Conversely, the distribution to the liver and kidneys was higher. nih.gov

| Compound | Tmax (hours) | Half-life (t1/2) (hours) | Primary Route of Excretion |

| Pirfenidone | 0.5 - 2.2 | ~3 | Metabolism, then urine |

| 5-carboxy-pirfenidone | 1.5 - 2.2 | 2.1 - 2.6 | Urine |

| 5-hydroxypirfenidone | Not explicitly stated | Not explicitly stated | Precursor to 5-carboxy-pirfenidone |

Impact of Metabolism on Biological Activity and Toxicity

Initially, the metabolites of Pirfenidone, including 5-carboxypirfenidone, were considered to be inactive. medicine.comwikipedia.orgatsjournals.org However, subsequent research has indicated that both 5-hydroxypirfenidone and 5-carboxypirfenidone may possess antifibrotic properties. A study demonstrated that both metabolites could significantly decrease transforming growth factor-β1 (TGF-β1)-induced collagen synthesis in a lung fibroblast model, suggesting they may contribute to the therapeutic effects of Pirfenidone. nih.gov This finding implies that the clinical efficacy of Pirfenidone therapy may be influenced by the concentrations of both the parent drug and its active metabolites. nih.gov

From a toxicity perspective, the metabolism of Pirfenidone is a key factor. While generally well-tolerated, Pirfenidone can be associated with liver enzyme elevations. nih.govfrontiersin.org The mechanism of potential liver injury is not fully understood but may be related to the production of a toxic or immunogenic metabolite. nih.gov Cases of drug-induced liver injury (DILI), though rare, have been reported. frontiersin.orgnih.gov The risk of hepatotoxicity underscores the importance of monitoring liver function during treatment. nih.gov Drug-drug interactions with strong inhibitors or inducers of CYP1A2 can also impact the metabolism of Pirfenidone, potentially altering its efficacy and safety profile. nih.gov

Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents based on the 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone Scaffold

The 3-hydroxy-pyridin-2(1H)-one framework is a fertile ground for the development of new therapeutic agents targeting a variety of diseases. Researchers have successfully utilized this scaffold to design and synthesize potent inhibitors for several key biological targets.

A significant area of development has been in the creation of influenza virus inhibitors. High-throughput screening identified a 3-hydroxypyridin-2(1H)-one derivative as a chelating ligand for the endonuclease enzyme of the influenza virus, a critical component for viral replication. frontiersin.orgnih.gov This discovery prompted the synthesis of a series of aryl-substituted 3-hydroxypyridin-2(1H)-ones, which have shown promise as potential influenza drugs. frontiersin.orgnih.gov

In the realm of oncology, the pyridone structure has been instrumental. For instance, derivatives have been synthesized as potent and selective inhibitors of PIM-1 kinase, a target implicated in various cancers. nih.gov By modifying the core 2-pyridone structure, researchers have developed compounds that can induce caspase-activated apoptosis in cancer cells. nih.gov Furthermore, 3-hydroxy-2- and -4-pyridone nucleosides have been prepared and evaluated as potential antitumor agents, demonstrating the scaffold's adaptability for creating diverse anticancer compounds. researchgate.net

The following table summarizes the development of novel therapeutic agents based on this scaffold.

| Therapeutic Agent Class | Target | Disease Area | Scaffold Type |

| Endonuclease Inhibitors | Influenza PA Endonuclease | Influenza | Aryl-substituted 3-hydroxypyridin-2(1H)-ones |

| Kinase Inhibitors | PIM-1 Kinase | Cancer | O-substituted Pyridine (B92270) Derivatives |

| Antitumor Nucleosides | Not Specified | Cancer | 3-hydroxy-2-pyridone Nucleosides |

Exploration of New Biological Targets and Disease Areas

The versatility of the pyridone scaffold allows for its application across a wide spectrum of diseases by targeting various biological molecules. frontiersin.org Research has expanded beyond initial findings to explore new and impactful targets.

One major area of exploration is in the treatment of cancers driven by specific mutations. Scientists have designed pyridinone-containing molecules that act as mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1). frontiersin.orgnih.gov These mutations are a key driver in several cancers, and inhibitors based on the pyridone scaffold are being developed to provide a targeted therapeutic benefit. frontiersin.orgnih.gov

The scaffold has also been successfully employed to develop antiviral agents against pathogens other than influenza. A derivative, 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one, was identified as a modest inhibitor of the Hepatitis B Virus (HBV). frontiersin.orgnih.gov Subsequent optimization led to a series of N-aryl 2-pyridinone analogs with improved inhibitory activity against HBV-DNA replication. frontiersin.orgnih.gov Additionally, the pyridone core has been used as a starting point in a "scaffold hopping" approach to design non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating HIV. nih.gov

The table below outlines some of the new biological targets being explored for pyridone-based compounds.

| Biological Target | Disease Area | Specific Derivative/Approach |

| Isocitrate Dehydrogenase 1 (IDH1) | Cancer | Pyridinone quinolinones, Pyridinone–thiohydantoin derivatives |

| Hepatitis B Virus (HBV) DNA Replication | Hepatitis B | 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one analogs |

| HIV Reverse Transcriptase | HIV/AIDS | Scaffold hopping from existing NNRTIs |

Advanced Synthetic Strategies for Scalable Production

The efficient and scalable synthesis of pyridone derivatives is crucial for drug development, from creating libraries for initial screening to large-scale manufacturing of a successful drug candidate. Researchers have developed several advanced strategies to meet this need.

One effective method is a two-step synthesis for producing aryl-substituted 3-hydroxypyridin-2(1H)-ones. This process begins with a Suzuki-coupling reaction on halogenated 2,3-dimethoxypyridines, followed by a demethylation step to yield the final desired products. frontiersin.orgnih.gov

Multicomponent reactions (MCRs) represent another powerful strategy. nih.gov MCRs are convergent reactions where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly efficient and allows for the rapid generation of a diverse range of 2-pyridone-containing heterocycles for biological screening. nih.gov

Other specialized reactions have also been adapted for the synthesis of related pyridone structures. For example, the Nozaki-Hiyama-Kishi reaction has been successfully used to prepare 5-(1-hydroxyalkyl)-2,3-dihydro-4-pyridones, demonstrating the utility of modern organometallic reactions in accessing these scaffolds. nih.gov These advanced synthetic routes are essential for exploring the full therapeutic potential of the pyridone class and ensuring that promising compounds can be produced on a larger scale.

Combination Therapies Involving Pyridone Derivatives

The future of therapy for complex diseases like cancer often lies in combination treatments, which can enhance efficacy, overcome drug resistance, and reduce toxicity. While specific combination therapy data for this compound is not extensively detailed, the broader class of pyridone derivatives is well-suited for such approaches.

The development of pyridone-based kinase inhibitors, such as those targeting PIM-1, opens the door for combinations with other anticancer agents. nih.gov A common strategy is to combine a targeted therapy like a kinase inhibitor with traditional chemotherapy or other targeted drugs that affect different signaling pathways. This can create a synergistic effect, leading to better patient outcomes.

Furthermore, the principle of using pyridine-based scaffolds in combination therapies is an active area of pharmaceutical development. Patents for related heterocyclic systems, such as pyrazolopyridines, often include claims for their use in combination with other therapeutic agents, highlighting the industry's interest in this strategy. google.com Given the broad range of biological activities exhibited by pyridone derivatives—from antiviral and anticancer to anti-inflammatory—there is significant potential for their inclusion in future combination regimens targeting multifaceted diseases. frontiersin.orgnih.gov

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone, and how can researchers optimize reaction conditions for improved yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted pyridine precursors or through palladium-catalyzed coupling reactions. For example, analogous pyridone derivatives (e.g., Pirfenidone) are synthesized using reflux conditions with ethanol as a solvent and acid catalysts to promote cyclization . Optimization involves varying reaction time, temperature, and catalyst concentration. Key steps include:

Precursor preparation : Use methyl-substituted pyridine intermediates.

Cyclization : Monitor reaction progress via thin-layer chromatography (TLC).

Purification : Employ column chromatography with ethyl acetate/hexane gradients.

Yield improvements (>70%) are achievable by maintaining anhydrous conditions and inert atmospheres.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the hydroxy proton signal at δ 10–12 ppm and aromatic protons (δ 6.5–8.5 ppm). Methyl groups appear as singlets near δ 2.3–2.5 ppm.

- ¹³C NMR : Carbonyl (C=O) peaks at δ 165–175 ppm and aromatic carbons at δ 110–150 ppm.

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should align with the molecular weight (C₁₂H₁₁NO₂: 209.22 g/mol). Fragmentation patterns should confirm the pyridone core.

- IR Spectroscopy : Hydroxyl (O–H) stretches at 3200–3600 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹.

Cross-validate results with high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly in relation to structural analogs like Pirfenidone?

Methodological Answer:

- Target Identification : Use molecular docking to compare binding affinities with known targets of Pirfenidone (e.g., TGF-β or collagen synthesis pathways) .

- In Vitro Assays :

- Fibrosis Models : Test inhibition of fibroblast proliferation in NIH/3T3 cells using MTT assays.

- Cytokine Profiling : Quantify TGF-β1 and IL-6 via ELISA in cell supernatants.

- Dose-Response Studies : Apply logarithmic concentration ranges (1 nM–100 µM) to establish IC₅₀ values.

- Control Experiments : Include Pirfenidone as a positive control and validate results with siRNA knockdown of target genes.

Q. What strategies resolve contradictions in stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stress Testing :

- Acidic/Basic Conditions : Incubate the compound in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Data Reconciliation :

- Kinetic Modeling : Apply the Arrhenius equation to predict degradation rates.

- Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., hydrolyzed or oxidized derivatives).

- Statistical Validation : Perform triplicate experiments and use ANOVA to assess significance of observed discrepancies .

Q. How should researchers address challenges in quantifying trace impurities of this compound in pharmaceutical formulations?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrix interferences.

- Chromatographic Conditions :

- HPLC : Utilize a gradient elution (acetonitrile/water with 0.1% formic acid) and a diode array detector (DAD) for multi-wavelength analysis (220 nm, 254 nm).

- Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via calibration curves with R² >0.98.

- Validation : Follow ICH Q2(R1) guidelines for specificity, accuracy (spike-recovery 90–110%), and precision (%RSD <2%) .

Tables for Methodological Reference

Q. Table 1. Key Spectral Markers for Characterization

| Technique | Key Peaks/Markers | Significance |

|---|---|---|

| ¹H NMR | δ 10–12 ppm (O–H) | Confirms hydroxyl group |

| ¹³C NMR | δ 165–175 ppm (C=O) | Validates pyridone core |

| IR | 1650–1700 cm⁻¹ (C=O stretch) | Distinguishes from lactam analogs |

| MS | [M+H]⁺ = 209.22 | Verifies molecular weight |

Q. Table 2. Stability Study Design Parameters

| Condition | Protocol | Analytical Endpoint |

|---|---|---|

| pH 1.0 (HCl) | 40°C, 24 hours | % Degradation via HPLC |

| pH 13.0 (NaOH) | 40°C, 24 hours | Identification of hydrolyzed products |

| Thermal (100°C) | TGA up to 300°C | Decomposition temperature |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.